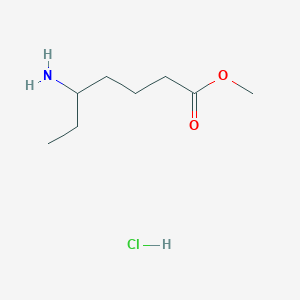

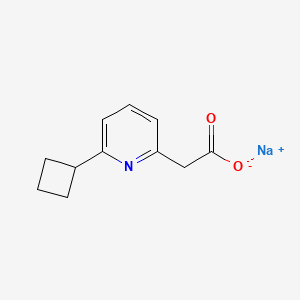

![molecular formula C19H12BrN3O3 B2842866 5-bromo-N-[2-(3-oxo-4H-quinoxalin-2-yl)phenyl]furan-2-carboxamide CAS No. 887197-20-8](/img/structure/B2842866.png)

5-bromo-N-[2-(3-oxo-4H-quinoxalin-2-yl)phenyl]furan-2-carboxamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

The compound “5-bromo-N-[2-(3-oxo-4H-quinoxalin-2-yl)phenyl]furan-2-carboxamide” is a complex organic molecule. It likely contains a quinoxaline moiety, which is a nitrogen-containing heterocyclic compound . Quinoxaline derivatives are known to have various pharmaceutical and industrial applications .

Synthesis Analysis

Quinoxaline can be synthesized by adopting green chemistry principles . The reaction of spontaneous condensation between o-phenylene diamines and 1,2-dicarbonyl compounds can produce quinoxaline .Molecular Structure Analysis

Quinoxaline displays different tautomeric forms between the carbonyl groups, CH2-3, and NH of the quinoline moiety . X-ray structure analyses of numerous compounds of that class have shown that the structure of 1B is the most common form .Chemical Reactions Analysis

Quinoxaline derivatives have been used in the synthesis of related four-membered to seven-membered heterocycles, most of them showing unique biological activities .Applications De Recherche Scientifique

Furan Derivatives in Scientific Research

Furan derivatives have shown significant promise in the development of new polymers, functional materials, and fuels derived from plant biomass. The conversion of plant biomass to furan derivatives, like 5-hydroxymethylfurfural (HMF), has been highlighted as a sustainable approach to access a new generation of materials and energy sources. Furan derivatives serve as platform chemicals for producing a wide array of monomers, polymers, and other valuable chemicals, emphasizing the potential of these compounds in green chemistry and sustainability efforts (Chernyshev, Kravchenko, & Ananikov, 2017).

Quinoxaline Derivatives in Medicinal Chemistry

Quinoxaline and its derivatives are known for their diverse pharmacological properties, including antimicrobial, antitumoral, and catalytic activities. These compounds are synthesized through various methods, including the condensation of ortho-diamines with 1,2-diketones, offering a versatile scaffold for the development of new therapeutic agents. The review of quinoxaline features underscores their significance in drug discovery and the potential for synthesizing novel compounds with enhanced biological activities (Pareek & Kishor, 2015).

Carboxamide Functionality in Drug Development

The carboxamide group is a common functional group in medicinal chemistry, offering a range of interactions with biological targets. This functionality is integral to many drugs and potential therapeutic agents, where modifications to the carboxamide moiety can significantly impact the pharmacokinetic and pharmacodynamic profiles of compounds. The importance of carboxamide and its derivatives in the development of CNS (Central Nervous System) acting drugs is highlighted, showing the broad applicability of these compounds in addressing a variety of CNS disorders (Saganuwan, 2017).

Orientations Futures

Quinoxaline derivatives have diverse biological activities and also have an immeasurable potential to be explored for newer therapeutic possibilities . This suggests that “5-bromo-N-[2-(3-oxo-4H-quinoxalin-2-yl)phenyl]furan-2-carboxamide” and similar compounds could have potential applications in drug research and development.

Mécanisme D'action

Target of Action

It’s worth noting that quinoxaline derivatives have been found to interact with a wide range of targets, receptors, and microorganisms .

Mode of Action

Quinoxaline derivatives are known for their versatile pharmacological properties . They can interact with their targets in various ways, leading to different biological effects.

Biochemical Pathways

Quinoxaline derivatives have been reported to influence a broad spectrum of biological activities, including anti-cancer, anti-microbial, anti-convulsant, anti-tuberculosis, anti-malarial, anti-leishmanial, anti-hiv, anti-inflammatory, anti-oxidant, anti-alzheimer’s, anti-diabetic, anti-covid, anti-dengue, anti-parkinsons, 5ht3 receptor antagonist, and anti-amoebiasis activities .

Result of Action

Given the wide range of biological activities associated with quinoxaline derivatives , it can be inferred that the compound may have diverse molecular and cellular effects.

Analyse Biochimique

Biochemical Properties

It is known that quinoxaline derivatives can interact with various enzymes, proteins, and other biomolecules . For instance, Brimonidine, a quinoxaline derivative, has been used in the treatment of glaucoma and ocular hypertension

Cellular Effects

Quinoxaline derivatives have been shown to have various effects on cells . For example, some quinoxaline derivatives have been found to inhibit photosynthetic electron transport

Molecular Mechanism

Quinoxaline derivatives have been found to exert their effects through various mechanisms, such as binding interactions with biomolecules and changes in gene expression

Propriétés

IUPAC Name |

5-bromo-N-[2-(3-oxo-4H-quinoxalin-2-yl)phenyl]furan-2-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H12BrN3O3/c20-16-10-9-15(26-16)18(24)22-12-6-2-1-5-11(12)17-19(25)23-14-8-4-3-7-13(14)21-17/h1-10H,(H,22,24)(H,23,25) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BYPLYOSNEKBMMX-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)C2=NC3=CC=CC=C3NC2=O)NC(=O)C4=CC=C(O4)Br |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H12BrN3O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

410.2 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

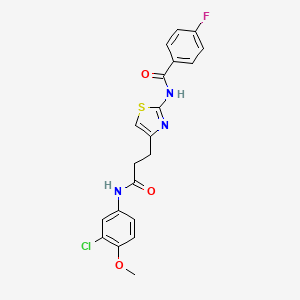

![8-(5-Chloro-2-methoxyphenyl)-3-(2-methoxyethyl)-1-methyl-7-phenyl-1,3,5-trihyd ro-4-imidazolino[1,2-h]purine-2,4-dione](/img/structure/B2842787.png)

![N-(3,3-Difluorocyclohexyl)-N-[[2-(methoxymethyl)phenyl]methyl]prop-2-enamide](/img/structure/B2842790.png)

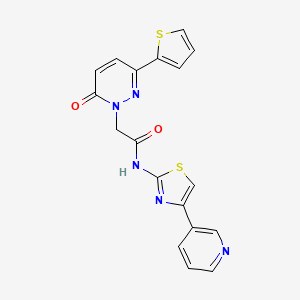

![(2E)-3-(3-methylthiophen-2-yl)-2-[(4-phenylpiperazin-1-yl)carbonyl]prop-2-enenitrile](/img/structure/B2842792.png)

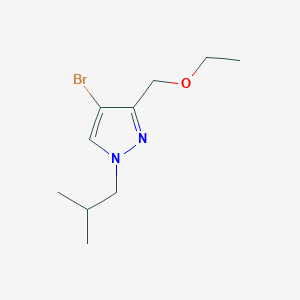

![[4-[(5-Ethyl-1,2,4-oxadiazol-3-yl)methyl]piperazin-1-yl]-(1-prop-2-ynylpiperidin-2-yl)methanone](/img/structure/B2842796.png)

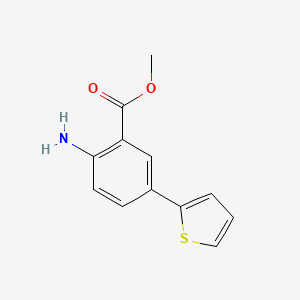

![3-{4H,5H,6H-cyclopenta[b]thiophene-2-amido}benzoic acid](/img/structure/B2842797.png)

![(Z)-ethyl 2-((4-hydroxy-3-nitrobenzylidene)amino)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate](/img/structure/B2842798.png)

![2-([1,1'-Biphenyl]-4-yloxy)-1-(3-(isobutylsulfonyl)azetidin-1-yl)ethanone](/img/structure/B2842804.png)

![(E)-1-ethyl-N-(4-methoxy-3,7-dimethylbenzo[d]thiazol-2(3H)-ylidene)-1H-pyrazole-5-carboxamide](/img/structure/B2842806.png)